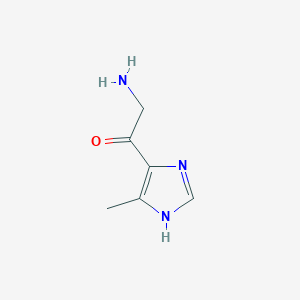

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylimidazole and glyoxal.

Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common solvents include water, ethanol, or other polar solvents.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes the following reaction types:

Reduction Reactions

The ketone group can be reduced to a secondary alcohol under catalytic hydrogenation or using stoichiometric reducing agents.

-

Reagents : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) or sodium borohydride (NaBH₄)

-

Conditions : Room temperature for NaBH₄; 60–80°C under 50–100 psi H₂ for catalytic hydrogenation

-

Product : 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanol

Nucleophilic Substitution

The amino group participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Reacts with acetyl chloride to yield N-acetylated products.

-

Example Reaction :

This compound+CH3COCl→N-Acetyl derivative

Condensation Reactions

The ketone group undergoes condensation with amines or hydrazines:

-

Hydrazine Reaction : Forms hydrazone derivatives under acidic conditions.

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol

Electrophilic Aromatic Substitution

The imidazole ring undergoes halogenation or nitration:

-

Halogenation : Bromination using N-bromosuccinimide (NBS) yields 5-bromo-4-methyl-1H-imidazole derivatives.

Reduction of the Ketone Group

The reduction proceeds via a two-step mechanism:

-

Catalytic Hydrogenation : Adsorption of H₂ on Pd/C followed by hydride transfer to the carbonyl carbon.

-

Intermediate : Formation of a hemiaminal intermediate, which is stabilized by the imidazole ring’s electron-donating effects .

Acylation of the Amino Group

The reaction involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acetyl chloride, followed by deprotonation to form the amide bond.

Table 2: Spectroscopic Characterization of Products

| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| N-Acetyl derivative | 2.35 (s, 3H, CH₃), 7.03 (s, 1H, imidazole-H) | 169.8 (C=O), 135.4 (imidazole-C) | 181.1 |

| 5-Bromo analog | 3.90 (s, 3H, CH₃), 7.59 (s, 1H, imidazole-H) | 121.9 (C-Br), 139.1 (imidazole-C) | 218.0 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, compounds structurally related to this compound displayed promising results, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of synthesized imidazole derivatives, including those related to this compound, were tested against different cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | IC50 (C6) | IC50 (HepG2) |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20b | 20 ± 2.0 | 26.33 ± 1.53 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

Synthetic Applications

Synthesis of Novel Compounds

The presence of the imidazole ring in the structure of this compound facilitates its use as a building block in the synthesis of more complex molecules. For instance, it can be employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown efficacy as phosphodiesterase inhibitors . This synthetic versatility highlights its importance in drug discovery and development.

Biological Screening and Computational Studies

In Vitro Biological Screening

In vitro studies have been conducted to assess the biological activities of various derivatives of imidazole, including those derived from this compound. These studies typically involve evaluating cytotoxicity against multiple cancer cell lines using assays such as MTT, which measures cell viability .

Computational Insights

Computational methods have been employed to predict the binding affinities and interactions of imidazole derivatives with biological targets. These studies provide insights into the mechanisms through which these compounds exert their effects, aiding in the design of more potent analogs .

Summary and Future Directions

The compound this compound demonstrates significant potential across various applications in medicinal chemistry and synthetic biology. Its antimicrobial and anticancer properties make it a valuable candidate for further research aimed at developing new therapeutic agents.

Future studies should focus on:

- Exploring Structure-Activity Relationships (SAR) : Understanding how modifications to the core structure influence biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

By leveraging both synthetic chemistry and computational approaches, researchers can continue to uncover new applications for this promising compound.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Clotrimazole: An antifungal agent with an imidazole structure.

Uniqueness

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in various fields, including antimicrobial, antifungal, and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring, which is known for its ability to interact with biological macromolecules. Its molecular formula is C6H8N2O, and it has a molecular weight of 140.14 g/mol. The imidazole moiety confers unique properties that facilitate interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a ligand that can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in wild-type and mutant p53 cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the compound's potential as an antibacterial agent in pharmaceutical applications .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that this compound could be developed into antifungal treatments .

Anticancer Activity

The compound has also been evaluated for its anticancer properties through in vitro studies on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism involves inducing G0/G1 and G2/M cell cycle arrest and promoting apoptosis in treated cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study conducted on synthesized derivatives of imidazole indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains, showcasing its potential in combating antibiotic resistance .

- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound effectively inhibits the growth of cancer cells while sparing non-cancerous cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics .

- Molecular Docking Studies : Computational analyses revealed strong binding affinities between the compound and various target proteins involved in disease pathways, supporting its therapeutic potential through targeted action .

Q & A

Q. Basic: What spectroscopic techniques are critical for characterizing 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone?

Methodological Answer:

Characterization relies on 1H and 13C NMR to confirm proton and carbon environments, particularly the imidazole ring and ethanone moiety. For example, in analogous compounds, methyl groups on imidazole rings resonate at δ 2.10–2.50 ppm, while amino protons appear as broad singlets (δ 4.50–5.50 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). X-ray crystallography resolves bond lengths and angles, as demonstrated in studies of imidazole derivatives crystallized at 90 K, achieving R factors < 0.05 .

Q. Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:

Common methods include:

- Condensation reactions : Reacting 4-methylimidazole with α-keto acids or esters under basic conditions.

- TDAE (tetrakis(dimethylamino)ethylene) methodology : Facilitates nucleophilic substitutions, as seen in syntheses of related imidazole-ethanone derivatives .

- Protection-deprotection strategies : Amino groups may be protected with Boc groups during synthesis to avoid side reactions .

Q. Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography determines tautomeric forms and substituent orientations. For example, in metronidazole derivatives, the imidazole ring’s nitro group orientation was confirmed via SHELX refinement (R factor = 0.021) . Low-temperature data collection (e.g., 90 K) minimizes thermal motion artifacts, while SHELXL refines hydrogen bonding networks critical for stability .

Q. Advanced: How can tautomerism in the imidazole ring complicate analysis, and what methods address this?

Methodological Answer:

The 1H-imidazole tautomer (N1-H vs. N3-H) affects reactivity and spectroscopy. Strategies include:

- Dynamic NMR : Observing coalescence temperatures to estimate tautomeric exchange rates.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G(d,p)) predict dominant tautomers and vibrational spectra .

- Crystallographic data : Fixed tautomeric forms in crystal structures provide unambiguous references .

Q. Advanced: How should discrepancies in NMR data for derivatives be systematically addressed?

Methodological Answer:

Discrepancies arise from solvent effects, pH, or tautomerism. Mitigation strategies:

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to resolve overlapping peaks .

- Comparative analysis : Cross-reference with X-ray data to validate chemical shifts .

- Controlled pH studies : Protonation states of amino and imidazole groups are pH-dependent; buffer solutions standardize conditions .

Q. Advanced: What crystallization strategies optimize structural analysis of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMSO) promote hydrogen bonding. In one study, ethanol solvates yielded diffraction-quality crystals .

- Slow evaporation : Gradual solvent removal at 4°C reduces crystal defects.

- Seeding : Introducing microcrystals from analogous compounds (e.g., metronidazole derivatives) templates growth .

Q. Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps. For example, the ethanone carbonyl is electrophilic, while the amino group is nucleophilic .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding conformations .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Detects impurities at ppm levels using C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- Spiking experiments : Adding known impurities (e.g., unreacted 4-methylimidazole) validates method sensitivity .

Q. Table 1: Key Spectral Data for this compound

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone |

InChI |

InChI=1S/C6H9N3O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) |

InChI Key |

XSJVQQADPOCMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)C(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.